Phenazo

描述

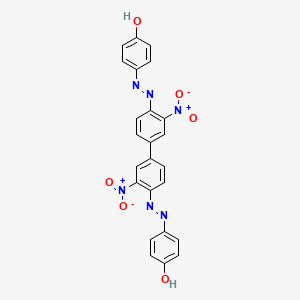

Structure

3D Structure

属性

IUPAC Name |

4-[[4-[4-[(4-hydroxyphenyl)diazenyl]-3-nitrophenyl]-2-nitrophenyl]diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N6O6/c31-19-7-3-17(4-8-19)25-27-21-11-1-15(13-23(21)29(33)34)16-2-12-22(24(14-16)30(35)36)28-26-18-5-9-20(32)10-6-18/h1-14,31-32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNGMRAUFODTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=CC=C(C=C4)O)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70418653 | |

| Record name | 3,3'-Dinitro-4,4'-bis(4-hydroxyphenylazo)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3687-26-1 | |

| Record name | Phenol, 4,4′-[(3,3′-dinitro[1,1′-biphenyl]-4,4′-diyl)bis(azo)]bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3687-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dinitro-4,4'-bis(4-hydroxyphenylazo)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Analgesic Action of Phenazopyridine on the Urinary Tract Mucosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazopyridine is a unique urinary analgesic that provides symptomatic relief from pain, burning, urgency, and frequency associated with lower urinary tract irritation.[1][2][3] Unlike antimicrobial agents, it does not treat the underlying cause of infection but rather exerts a direct topical analgesic effect on the mucosa of the urinary tract.[2][4][5] While its precise mechanism of action has not been fully elucidated, accumulating evidence points towards a multi-faceted interaction with the urothelium and its associated nerve fibers. This technical guide synthesizes the current understanding of phenazopyridine's mechanism of action, presenting key quantitative data, detailed experimental protocols from seminal studies, and visual representations of the proposed pathways and experimental setups.

Pharmacokinetics and Bioavailability in the Urinary Tract

A crucial aspect of phenazopyridine's mechanism is its rapid absorption from the gastrointestinal tract and subsequent excretion into the urine, with a significant portion of the drug remaining unchanged.[5][6][7] This ensures that the active compound is delivered directly to its site of action—the urinary tract mucosa.

| Pharmacokinetic Parameter | Value | Species | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2 to 3 hours | Not Specified | [1] |

| Half-life | 7.35 hours | Rat | [6] |

| Unchanged Drug Excreted in Urine | ~65% | Human | [6] |

| Urinary Concentration (after oral therapeutic dose) | 100 to 300 μM | Human | [8] |

Core Mechanism of Action: A Localized Analgesic Effect

The primary hypothesis regarding phenazopyridine's action is its localized anesthetic or analgesic effect on the urothelium.[1][2][4] This is supported by its chemical structure as an azo dye and its direct action upon excretion into the urine.[4][9] The proposed mechanisms underpinning this effect are detailed below.

Inhibition of Mechanosensory Nerve Signaling

Recent studies have provided compelling evidence that phenazopyridine directly inhibits bladder mechanosensory signaling.[8][10] It is thought to suppress the activity of afferent nerve fibers that are responsible for sensing bladder distension and transmitting pain signals.[1][11]

An ex vivo mouse bladder preparation has been instrumental in demonstrating this effect. Intravesical infusion of phenazopyridine resulted in a concentration-dependent reduction in the firing of both low-threshold (LT) and high-threshold (HT) mechanosensitive afferent units in response to bladder distension.[8]

| Parameter | Effect of Phenazopyridine (100-300 μM) | Reference |

| Peak Firing Rate (LT and HT afferents) | Concentration-dependent decrease | [8] |

| Total Firing Rate (LT and HT afferents) | Concentration-dependent decrease | [8] |

| Activation Threshold (LT and HT afferents) | Significantly delayed | [8] |

Further studies in rats have specified that phenazopyridine dose-dependently inhibits the activity of Aδ-fibers, which are involved in the initial, sharp sensation of pain, but not C-fibers, which are associated with dull, burning pain.[12][13] This selective action contrasts with local anesthetics like lidocaine, which inhibit both fiber types.[12][13]

Modulation of Transient Receptor Potential (TRP) Channels

A significant molecular target for phenazopyridine appears to be the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[14][15] TRPM8 is a cold and menthol receptor that is highly expressed in sensory neurons innervating the bladder wall and is implicated in bladder sensory signaling.[8][15]

Phenazopyridine has been shown to rapidly and reversibly inhibit TRPM8 responses to both cold and menthol in a concentration range consistent with its levels in the urine of treated patients.[14][15] The mechanism of inhibition involves shifting the voltage dependence of channel activation towards more positive potentials.[14][15]

| Parameter | Value | System | Reference |

| IC50 for TRPM8 inhibition | 2 to 10 μM | HEK293 cells expressing TRPM8 | [14] |

Notably, at a concentration of 10 μM, phenazopyridine did not significantly affect other pain-related TRP channels such as TRPA1, TRPV1, or TRPM3, suggesting a degree of selectivity for TRPM8.[14][15]

Inhibition of Kinases

Another proposed mechanism is the inhibition of kinases that are involved in cell growth, metabolism, and nociception.[1] While less substantiated by specific experimental data in the context of urinary analgesia, this broader inhibitory action could contribute to its overall effect on the urinary tract mucosa.

Role of Metabolites

While a significant portion of phenazopyridine is excreted unchanged, its metabolites may also contribute to its analgesic effect. In animal models of interstitial cystitis/bladder pain syndrome (IC/BPS), a metabolite identified as KSHN002004 showed a significant reduction in pain scores, suggesting it may be a major contributor to the drug's efficacy.[16][17] Interestingly, acetaminophen (APAP), another metabolite, demonstrated minimal efficacy in these models.[16][17]

Experimental Protocols

Ex Vivo Bladder Preparation for Mechanosensory Nerve Recording

This protocol is used to directly assess the effect of compounds on the firing of sensory nerves innervating the bladder in response to mechanical stimulation.[8][10]

Methodology:

-

Animal Model: Mice are euthanized, and the bladder, ureters, and pelvic nerves are dissected and placed in a recording chamber containing Krebs-bicarbonate solution.

-

Catheterization: A catheter is inserted into the bladder dome for intravesical infusion and pressure monitoring.

-

Nerve Recording: The pelvic nerve is dissected into fine bundles, and single nerve fibers are placed on a platinum-iridium recording electrode.

-

Bladder Distension: The bladder is distended by intravesical infusion of saline (e.g., 0.9% NaCl at 100 μl/min) to pressures ranging from 0 to 50 mm Hg.

-

Data Acquisition: Action potentials are recorded and analyzed to determine the peak firing rate, total firing rate, and activation threshold of mechanosensitive afferent units.

-

Drug Administration: Phenazopyridine (e.g., 100–300 μM) is infused intravesically, and the bladder distension protocol is repeated to measure its effect on nerve firing.

Cyclophosphamide (CYP)-Induced Cystitis Model

This animal model is used to induce bladder inflammation and pain, mimicking features of human interstitial cystitis/bladder pain syndrome (IC/BPS), to evaluate the efficacy of analgesic compounds.[16][17]

Methodology:

-

Animal Model: Female Sprague-Dawley rats are typically used.

-

Induction of Cystitis:

-

Acute Model: A single intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 150 mg/kg) is administered.

-

Chronic Model: Multiple i.p. injections of a lower dose of cyclophosphamide (e.g., 50 mg/kg) are given over several days (e.g., on days 0, 3, and 6).

-

-

Drug Administration: Phenazopyridine or its metabolites are administered orally at a specified dose (e.g., 20 mg/kg).

-

Pain Assessment: Pain-related behaviors are assessed at various time points after CYP and drug administration.

-

Bladder Analysis: Bladder tissue can be harvested to assess inflammation and vascular permeability.

TRP Channel Activity Assays

These assays are used to determine the effect of a compound on the function of specific TRP channels.[14][15]

Methodology:

-

Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are engineered to express the TRP channel of interest (e.g., TRPM8).

-

Calcium Imaging (Fura-2-based):

-

Cells are loaded with the calcium-sensitive dye Fura-2.

-

The TRP channel is activated by its specific agonist (e.g., menthol or cold for TRPM8).

-

Changes in intracellular calcium concentration are measured using fluorescence microscopy.

-

Phenazopyridine is applied, and its effect on the agonist-induced calcium response is quantified to determine the IC50.

-

-

Whole-Cell Patch-Clamp Recordings:

-

This technique allows for the direct measurement of ion currents through the TRP channels.

-

A glass micropipette forms a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured to allow electrical access to the cell's interior.

-

The effect of phenazopyridine on the channel's current-voltage relationship and activation by agonists is measured.

-

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action of phenazopyridine.

Caption: Experimental workflow for ex vivo bladder mechanosensory recording.

Conclusion

The mechanism of action of phenazopyridine on the urinary tract mucosa is complex and involves multiple pathways that culminate in a localized analgesic effect. The primary mode of action appears to be the inhibition of mechanosensory nerve signaling, with a selective effect on Aδ-fibers, and the modulation of TRPM8 channels. The direct delivery of the active compound to the site of action via urinary excretion is a key feature of its therapeutic profile. Further research into the role of its metabolites and its interaction with various kinases will provide a more complete picture of its pharmacological activity. This in-depth understanding is crucial for the development of novel and more targeted therapies for urinary tract pain.

References

- 1. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. droracle.ai [droracle.ai]

- 4. What is the mechanism of Phenazopyridine Hydrochloride? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. Phenazopyridine - Wikipedia [en.wikipedia.org]

- 7. Articles [globalrx.com]

- 8. Phenazopyridine Inhibits Bladder Mechanosensory Signalling via the Bladder Lumen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenazopyridine (Azo, Pyridium, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 11. iosrphr.org [iosrphr.org]

- 12. researchgate.net [researchgate.net]

- 13. Effects of phenazopyridine on rat bladder primary afferent activity, and comparison with lidocaine and acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of TRPM8 by the urinary tract analgesic drug phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. auajournals.org [auajournals.org]

- 17. auajournals.org [auajournals.org]

The Pharmacokinetics and Metabolism of Phenazopyridine: A Comprehensive Review of Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazopyridine is an azo dye that exerts a local analgesic effect on the urinary tract mucosa and is widely used for symptomatic relief of pain, burning, and urgency associated with urinary tract infections.[1][2][3] Despite its long history of clinical use, comprehensive pharmacokinetic and metabolic data, particularly from non-clinical animal studies, are crucial for a complete understanding of its disposition, efficacy, and safety profile.[1][3] This technical guide provides an in-depth summary of the available literature on the pharmacokinetics and metabolism of phenazopyridine in various animal models, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support further research and drug development efforts.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of phenazopyridine has been investigated in several animal species, revealing significant interspecies differences. The following tables summarize the key pharmacokinetic parameters reported in the literature for rats and goats.

Table 1: Pharmacokinetic Parameters of Phenazopyridine in Rats

| Parameter | Value | Animal Model | Dosing | Analytical Method | Reference |

| Half-life (t½) | 7.35 h | Male Wistar rats | 14C-phenazopyridine (oral) | Not specified | [2][4] |

| Time to Peak (Tmax) | (0.35 ± 0.01) h | Sprague-Dawley rats | Not specified | GC-MS | [5] |

| Peak Concentration (Cmax) | (0.396 ± 0.079) µg/mL | Sprague-Dawley rats | Not specified | GC-MS | [5] |

| Area Under the Curve (AUC) | (0.373 ± 0.065) h·µg/mL | Sprague-Dawley rats | Not specified | GC-MS | [5] |

| Clearance (CL) | (94.2 ± 5.9) mL/g/h | Sprague-Dawley rats | Not specified | GC-MS | [5] |

Table 2: Pharmacokinetic Parameters of Phenazopyridine in Goats

| Parameter | Value | Animal Model | Dosing | Analytical Method | Reference |

| Half-life (t½) | 0.5 h (0.22–1.57 h) | Male goats with obstructive urolithiasis | 4 mg/kg (oral, q12h) | UHPLC-MS | [6][7][8] |

| Peak Concentration (Cmax) | 263.4 ng/mL (137.35–1047.88 ng/mL) | Male goats with obstructive urolithiasis | 4 mg/kg (oral, q12h) | UHPLC-MS | [6][7][8] |

| Area Under the Curve (AUC) | 0.69 h·ng/mL (0.10–2.99 h·ng/mL) | Male goats with obstructive urolithiasis | 4 mg/kg (oral, q12h) | UHPLC-MS | [6][7][8] |

Metabolism of Phenazopyridine

The metabolism of phenazopyridine is extensive and varies significantly across species.[9] The primary metabolic pathways involve azo bond cleavage and hydroxylation of both the phenyl and pyridyl rings.[9]

In rabbits, oral administration of phenazopyridine resulted in the detection of aniline, N-acetyl-p-aminophenol (NAPA), p-aminophenol (PAP), 2,3,6-triaminopyridine, and the unchanged drug in the urine.[10] More than half of the administered dose undergoes reductive cleavage to yield aniline and triaminopyridine.[10]

Studies in male Wistar rats have shown that biliary excretion is a major route of elimination, with 40.7% of the dose excreted in the bile within 8 hours, predominantly as conjugated 4'-hydroxy-phenazopyridine.[4] The major urinary metabolite in rats was identified as N-acetyl-p-aminophenol (NAPA), followed by 5,4'-dihydroxy-PAP, 5-hydroxy-PAP, 4'-hydroxy-PAP, and 2'-hydroxy-PAP, with less than 1% of the dose excreted as unchanged phenazopyridine.[4] Following a 50 mg/kg dose in rats, two hydroxylated metabolites, 2,6-diamino-3-[(4-hydroxyphenyl)azo]pyridine and 2,6-diamino-3-[(2-hydroxyphenyl)azo]pyridine, were also identified in the urine.[11]

A comparative study of urinary metabolites in humans, rats, mice, and guinea pigs highlighted marked quantitative differences in the metabolic pathways.[9] Azo bond cleavage was extensive in mice and guinea pigs, moderate in rats, and low in humans.[9] Hydroxylation of both the phenyl and pyridyl rings was observed in all four species.[9]

The following diagram illustrates the primary metabolic pathways of phenazopyridine.

Figure 1: Primary metabolic pathways of Phenazopyridine.

Experimental Protocols

A variety of analytical methods have been employed to quantify phenazopyridine and its metabolites in biological matrices. The following sections detail the methodologies cited in the literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phenazopyridine in Rat Plasma

-

Objective: To develop and validate a GC-MS method for the determination of phenazopyridine in rat plasma.[5]

-

Sample Preparation: Liquid-liquid extraction of plasma samples with ethyl acetate.[5]

-

Chromatography: Separation was performed on a DB-5MS analytical column.[5]

-

Detection: A quadrupole mass spectrometer detector was operated under selected ion monitoring mode.[5]

-

Validation: The method demonstrated excellent linearity between 0.01 and 1.00 µg/mL. The limit of detection (LOD) was 0.3 ng/mL. Within-day and between-day precisions were reported as relative standard deviations (RSD) of 1.83-4.91% and 2.12-4.76%, respectively. Recoveries were greater than 90%.[5]

Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS) for Phenazopyridine in Goat Plasma and Urine

-

Objective: To determine the pharmacokinetic parameters of phenazopyridine after oral administration in goats.[6][7][8]

-

Animal Model: Six male goats (3 months to 4 years old) with obstructive urolithiasis that underwent tube cystostomy surgery.[6][7][8]

-

Dosing: Phenazopyridine was administered orally at a dose of 4 mg/kg every 12 hours.[6][7][8]

-

Sample Collection: Plasma and urine samples were collected at predetermined intervals.[6][7][8]

-

Analysis: The concentration of phenazopyridine and its clinically relevant metabolites were determined using UHPLC-MS.[6][7][8]

-

Data Analysis: Pharmacokinetic parameters were determined using non-compartmental analysis.[6][7][8]

The general workflow for a typical pharmacokinetic study of phenazopyridine in an animal model is depicted in the following diagram.

Figure 2: General workflow for a Phenazopyridine pharmacokinetic study.

Toxicological Considerations in Animal Models

Toxicity studies in animals have raised some concerns regarding the safety profile of phenazopyridine. Dietary exposure to phenazopyridine hydrochloride has been shown to cause tumors in rodents.[12][13] Specifically, it induced benign and malignant liver tumors (hepatocellular adenoma and carcinoma) in female mice and benign or malignant colorectal tumors (adenoma, adenocarcinoma, or sarcoma) in rats of both sexes.[12][13]

In cats, phenazopyridine administration has been associated with methemoglobinemia and Heinz body formation.[14] High doses (100 mg three times daily) in a clinically normal cat led to nearly 50% of hemoglobin being oxidized to methemoglobin.[14] Lower dosages (10 and 20 mg/kg/day) over longer periods still resulted in an increase in Heinz bodies and blood methemoglobin content.[14] Evidence of hepatic injury was also observed in some of the cats.[14]

A case report in a dog that ingested 66 mg/kg of phenazopyridine hydrochloride described presumptive hepatotoxicity and rhabdomyolysis, with marked increases in serum alanine aminotransferase, aspartate aminotransferase, and creatine kinase.[15]

Conclusion

The pharmacokinetics and metabolism of phenazopyridine exhibit considerable variability across different animal species. While rat models have been the most extensively studied, providing valuable insights into its absorption, distribution, metabolism, and excretion, no single animal model perfectly recapitulates the metabolic profile observed in humans.[9] The significant species differences in metabolism, particularly the extent of azo bond cleavage, underscore the importance of careful species selection and data interpretation in preclinical studies. The toxicological findings in rodents and cats highlight potential safety risks that warrant further investigation. This comprehensive guide, by consolidating the available quantitative data and experimental methodologies, aims to serve as a valuable resource for researchers and drug development professionals working to further elucidate the pharmacological and toxicological profile of phenazopyridine.

References

- 1. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Phenazopyridine - Wikipedia [en.wikipedia.org]

- 3. storymd.com [storymd.com]

- 4. Metabolism and disposition of phenazopyridine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a gas chromatography-mass spectrometry method for the determination of phenazopyridine in rat plasma: application to the pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Orally Administered Phenazopyridine in Goats With Obstructive Urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Orally Administered Phenazopyridine in Goats With Obstructive Urolithiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PlumX [plu.mx]

- 11. go.drugbank.com [go.drugbank.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Phenazopyridine Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Phenazopyridine toxicosis in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Presumptive hepatotoxicity and rhabdomyolysis secondary to phenazopyridine toxicity in a dog - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of 3-phenyldiazenylpyridine-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical properties of 3-phenyldiazenylpyridine-2,6-diamine, an organic compound widely known as the pharmaceutical agent Phenazopyridine. This document details the primary synthetic route via diazo coupling, including a step-by-step experimental protocol. A thorough compilation of its chemical and physical properties is presented in tabular format for clarity and ease of reference. Furthermore, a visual representation of the synthetic workflow is provided to facilitate a clear understanding of the process. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the fields of medicinal chemistry and drug development.

Introduction

3-phenyldiazenylpyridine-2,6-diamine, with the CAS number 94-78-0, is a well-established azo dye recognized for its analgesic properties, particularly in the urinary tract.[1][2] It is the active pharmaceutical ingredient in medications used to alleviate symptoms of pain, burning, and urgency associated with urinary tract infections and other urinary disorders.[1] The compound's biological activity is intrinsically linked to its chemical structure, making a thorough understanding of its synthesis and properties crucial for its application and for the development of new derivatives.

The synthesis of 3-phenyldiazenylpyridine-2,6-diamine is primarily achieved through a classic diazo coupling reaction.[3][4] This process involves the diazotization of an aromatic amine, followed by its reaction with a coupling agent, in this case, 2,6-diaminopyridine.[1][4] The resulting azo compound exhibits a characteristic orange-red color.[2] This guide will elaborate on the practical aspects of this synthesis and provide a detailed summary of the compound's key chemical and physical characteristics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-phenyldiazenylpyridine-2,6-diamine is presented in the tables below. This data has been compiled from various sources to provide a comprehensive reference.

Table 1: General Chemical Properties

| Property | Value |

| IUPAC Name | 3-phenyldiazenylpyridine-2,6-diamine |

| Synonyms | Phenazopyridine, 2,6-Diamino-3-(phenylazo)pyridine |

| CAS Number | 94-78-0 |

| Molecular Formula | C₁₁H₁₁N₅ |

| Molecular Weight | 213.24 g/mol |

| Appearance | Brownish-yellow to orange-red crystalline powder |

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 139 °C |

| Boiling Point | 442.3 °C (estimated) |

| Solubility | Slightly soluble in water |

| LogP | 1.9 |

Synthesis of 3-phenyldiazenylpyridine-2,6-diamine

The synthesis of 3-phenyldiazenylpyridine-2,6-diamine is most commonly achieved through a two-step process involving the formation of a diazonium salt from aniline, followed by an azo coupling reaction with 2,6-diaminopyridine.

Synthetic Workflow Diagram

The overall workflow for the synthesis is depicted in the following diagram:

Caption: Synthetic workflow for 3-phenyldiazenylpyridine-2,6-diamine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for diazo coupling reactions.[5][6][7]

Materials and Reagents:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

2,6-Diaminopyridine

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Ice

-

Distilled Water

-

Ethanol or other suitable solvent for recrystallization

Step 1: Preparation of Benzenediazonium Chloride Solution

-

In a beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water. The molar ratio of aniline to HCl should be approximately 1:2.5.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite in cold distilled water (1 molar equivalent).

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature between 0-5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C. The resulting clear solution is the benzenediazonium chloride, which should be used immediately in the next step.

Step 2: Azo Coupling Reaction

-

In a separate beaker, dissolve 2,6-diaminopyridine (1 molar equivalent) in a suitable acidic aqueous solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared, cold benzenediazonium chloride solution to the cold 2,6-diaminopyridine solution with vigorous stirring.

-

The coupling reaction is typically carried out at a temperature between 0 °C and 40 °C and at a pH range of 1 to 6.[8] The pH can be adjusted using a solution of sodium hydroxide or sodium carbonate.

-

A colored precipitate of 3-phenyldiazenylpyridine-2,6-diamine will form.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.

Step 3: Isolation and Purification of the Product

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid product with cold water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography to obtain the pure 3-phenyldiazenylpyridine-2,6-diamine.

-

Dry the purified product under vacuum.

Chemical Reactivity and Properties

3-phenyldiazenylpyridine-2,6-diamine possesses the characteristic reactivity of an azo compound and an aromatic amine. The azo group (-N=N-) is the chromophore responsible for its color. The amino groups on the pyridine ring can undergo typical reactions of primary aromatic amines. The compound's stability and reactivity are important considerations in its formulation and storage.

Analytical Characterization

The identity and purity of synthesized 3-phenyldiazenylpyridine-2,6-diamine can be confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are standard methods for assessing the purity of the compound and for quantifying it in pharmaceutical formulations.[9] Typical mobile phases involve mixtures of acetonitrile and aqueous buffers like ammonium acetate.[9]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H stretches from the amino groups and the N=N stretch of the azo group.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of 3-phenyldiazenylpyridine-2,6-diamine. The presented experimental protocol for its synthesis via diazo coupling offers a practical approach for its laboratory-scale preparation. The compiled data on its chemical and physical properties serves as a quick and comprehensive reference. This information is vital for researchers and professionals working on the development and analysis of this important pharmaceutical compound. Further research into its derivatives could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. Buy Phenazopyridine | 94-78-0 [smolecule.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. iglobaljournal.com [iglobaljournal.com]

- 4. researchgate.net [researchgate.net]

- 5. patnawomenscollege.in [patnawomenscollege.in]

- 6. cuhk.edu.hk [cuhk.edu.hk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US4325870A - Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors - Google Patents [patents.google.com]

- 9. jchr.org [jchr.org]

The Discovery and Development of Phenazopyridine: A Technical Overview of a Seminal Urinary Analgesic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazopyridine, a cornerstone in the symptomatic management of lower urinary tract discomfort, has a rich history spanning over a century. Initially synthesized in 1914 and later recognized for its analgesic properties, it has provided relief to countless individuals experiencing pain, burning, and urgency associated with urinary tract infections and other urological conditions.[1] This in-depth technical guide explores the discovery, historical development, and mechanism of action of phenazopyridine as a urinary analgesic. It delves into its synthesis, pharmacokinetic profile, and the key experimental findings that have elucidated its physiological effects. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed data, experimental protocols, and visualizations of its molecular interactions.

Historical Development

The journey of phenazopyridine from a simple azo dye to a widely used urinary analgesic is a notable chapter in pharmaceutical history.

Initial Synthesis and Discovery

Phenazopyridine was first synthesized in 1914.[1] The chronology of its commercial process development began with the discovery by Aleksei Chichibabin of the reaction of pyridine with sodamide to produce 2,6-diaminopyridine, a key intermediate.[2] This was followed by a diazo coupling reaction with benzene diazonium chloride.[2] The resulting compound, phenazopyridine hydrochloride, was introduced by Merck & Co. in 1928 under the trade name Pyridium.[2]

Initially, there was a misconception that phenazopyridine possessed bactericidal properties, leading to its common prescription for lower urinary tract infections (UTIs).[1] However, with the advent of antibiotics in the late 1930s, it became clear that phenazopyridine's role was not in treating the infection itself but in providing symptomatic relief.[1] The analgesic properties of phenazopyridine were discovered by the Swiss chemist Bernhard Joos in his laboratory in 1932, which led to its branding as Pyridazil.[3]

Synthesis of Phenazopyridine

The synthesis of phenazopyridine is a classic example of azo coupling. A common synthetic route involves two primary steps:

-

Preparation of the Diazonium Salt: An aromatic amine, typically aniline, is diazotized using sodium nitrite and a strong acid, such as hydrochloric acid, at low temperatures.

-

Coupling Reaction: The resulting diazonium salt is then reacted with 2,6-diaminopyridine under acidic conditions to form phenazopyridine.[4]

Mechanism of Action

While the precise mechanism of action of phenazopyridine is not fully elucidated, it is known to exert a topical analgesic effect on the mucosa of the urinary tract.[5] It is not an antimicrobial agent and does not treat the underlying cause of urinary tract irritation.[6]

Recent research has shed light on its molecular targets. Phenazopyridine has been identified as a competitive inhibitor of Sterile Alpha and Toll Interleukin Receptor Motif–containing protein 1 (SARM1), with an IC50 of 145 μM.[7][8][9] SARM1 is involved in axonal degeneration, and its inhibition may contribute to the neuroprotective and analgesic effects of the drug.[8]

Furthermore, phenazopyridine is an antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, with an IC50 of 9.6 μM.[9][10] TRPM8 is a cold and menthol receptor expressed in sensory neurons that innervate the bladder wall.[10] Its inhibition by phenazopyridine is thought to underlie the drug's analgesic activity in painful bladder conditions.[10][11]

The analgesic effect is also attributed to the inhibition of mechanosensitive Aδ-fibers in the bladder, which are responsible for transmitting pain signals.[8]

References

- 1. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Buy Phenazopyridine | 94-78-0 [smolecule.com]

- 5. Phenazopyridine (Pyridium): Uses, Side Effects, Dosage & Reviews [goodrx.com]

- 6. Phenazopyridine (Azo, Pyridium, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Identification of the First Noncompetitive SARM1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition of TRPM8 by the urinary tract analgesic drug phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unveiling the Carcinogenic Potential of Phenazopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

Phenazopyridine, a widely used urinary tract analgesic, has been the subject of scrutiny regarding its potential carcinogenic effects. This technical guide provides a comprehensive overview of the key laboratory studies that have investigated the carcinogenicity of phenazopyridine hydrochloride. It synthesizes quantitative data from long-term animal bioassays, details the experimental protocols employed, and explores the genotoxic potential and plausible mechanistic pathways. The findings from a pivotal National Toxicology Program (NTP) study are presented, revealing evidence of carcinogenicity in rodent models. This document is intended to be a critical resource for researchers, scientists, and drug development professionals involved in the safety assessment of pharmaceuticals.

Introduction

Phenazopyridine hydrochloride is an azo dye that has been utilized for its analgesic effects on the mucosa of the urinary tract for decades.[1] While effective for symptomatic relief, its long-term safety profile, particularly its carcinogenic potential, has been a significant area of investigation. The U.S. National Toxicology Program (NTP) has classified phenazopyridine hydrochloride as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from experimental animal studies.[2][3] This guide delves into the scientific evidence that forms the basis of this classification, providing a detailed examination of the laboratory findings.

Long-Term Carcinogenicity Bioassays in Rodents

The most definitive evidence for the carcinogenic potential of phenazopyridine comes from a long-term bioassay conducted by the National Cancer Institute (NCI), a precursor to the NTP.[1][4] These studies in Fischer 344 rats and B6C3F1 mice provided clear evidence of tumor induction.

Data Presentation: Tumor Incidence

The quantitative results from the NCI bioassay are summarized in the tables below for clarity and comparative analysis.

Table 1: Incidence of Colorectal Tumors in Fischer 344 Rats Fed Phenazopyridine Hydrochloride for 78 Weeks [1][4]

| Sex | Dose Level (ppm) | Number of Animals Examined | Adenomas or Adenocarcinomas of the Large Intestine | Sarcomas of the Colon |

| Male | Control | 14 | 0 | 0 |

| 3,700 (low dose) | 34 | 4 | 1 | |

| 7,500 (high dose) | 35 | 8 | 0 | |

| Female | Control | 14 | 0 | 0 |

| 3,700 (low dose) | 33 | 3 | 0 | |

| 7,500 (high dose) | 32 | 5 | 1 |

P-value for dose-related trend in male rats (adenomas or adenocarcinomas) = 0.015[4]

Table 2: Incidence of Hepatocellular Tumors in B6C3F1 Mice Fed Phenazopyridine Hydrochloride for 80 Weeks [1][4]

| Sex | Dose Level (ppm) | Number of Animals Examined | Hepatocellular Adenomas or Carcinomas (Combined) | Hepatocellular Carcinomas |

| Male | Control | 15 | 2 | 1 |

| 600 (low dose) | 34 | 5 | 2 | |

| 1,200 (high dose) | 32 | 6 | 3 | |

| Female | Control | 15 | 2 | 1 |

| 600 (low dose) | 34 | 11 | 4 | |

| 1,200 (high dose) | 32 | 19 | 8 |

P-value for dose-related trend in female mice (combined adenomas and carcinomas) = 0.002[1] P-value for high-dose vs. control in female mice (combined adenomas and carcinomas) = 0.003[1] P-value for dose-related trend in female mice (carcinomas only) = 0.010[1]

Experimental Protocols: NCI Carcinogenicity Bioassay

The following provides a detailed methodology for the key NCI bioassay.[1][4]

-

Test Animals: Fischer 344 rats and B6C3F1 mice, 35 animals per sex per dose group. Matched controls consisted of 15 untreated animals of each sex.[1][4]

-

Administration of Test Chemical: Phenazopyridine hydrochloride was administered in the feed.

-

Dose Levels:

-

Duration of Administration:

-

Observation and Necropsy: Animals were observed twice daily for signs of toxicity. Body weights were recorded regularly. A complete necropsy was performed on all animals, including those that died during the study and those sacrificed at the end. Histopathologic examinations were performed on all major tissues and organs and any gross lesions.[1]

Genotoxicity Studies

The genotoxic potential of phenazopyridine and its metabolites has been investigated in a variety of assays. The results have been somewhat mixed, suggesting that the carcinogenic mechanism may be complex and not solely driven by direct mutagenicity.

Table 3: Summary of Genotoxicity Data for Phenazopyridine Hydrochloride

| Assay Type | Test System | Results | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Negative | [5] |

| Sex-Linked Recessive Lethal Mutations | Drosophila melanogaster | Negative | [5] |

| Chromosome Aberrations | Chinese Hamster Ovary (CHO) Cells | Available for review | [6] |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) Cells | Available for review | [6] |

| Mouse Lymphoma Assay | L5178Y tk+/- cells | Available for review | [6] |

While phenazopyridine itself did not show mutagenic activity in the Ames test or in Drosophila, further investigation into its effects on mammalian cells is warranted to fully understand its genotoxic profile.[5]

Potential Mechanistic Pathways of Carcinogenicity

The precise mechanisms by which phenazopyridine induces tumors are not fully elucidated. However, evidence points towards a role for its metabolites, particularly aniline, and the induction of oxidative stress.

Metabolic Activation

Phenazopyridine is metabolized in the body, with a significant portion being converted to aniline and its derivatives, such as p-aminophenol and N-acetyl-p-aminophenol (acetaminophen).[7][8] Aniline itself is classified as a probable human carcinogen (IARC Group 2A) and is known to induce spleen tumors in rats.[9]

Caption: Proposed metabolic and carcinogenic pathway of phenazopyridine.

Oxidative Stress and DNA Damage

Aniline and its metabolites are capable of inducing oxidative stress through the generation of reactive oxygen species (ROS).[10] This can lead to oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage.[9] Chronic oxidative stress and the resulting DNA damage, coupled with increased cell proliferation in response to tissue injury, are thought to be key events in the carcinogenic process initiated by aniline.[11]

Experimental Workflow Visualization

To provide a clear understanding of the structure of the pivotal long-term animal bioassay, the following workflow diagram is presented.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 4. Bioassay of phenazopyridine hydrochloride for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PHENAZOPYRIDINE HYDROCHLORIDE (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Phenazopyridine hydrochloride (136-40-3) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 7. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Aniline - Wikipedia [en.wikipedia.org]

- 10. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Formula of Phenazopyridine (C₁₁H₁₁N₅)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazopyridine, a well-established urinary tract analgesic, possesses a unique molecular architecture that underpins its pharmacological activity. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of Phenazopyridine (C₁₁H₁₁N₅). It details experimental protocols for its synthesis and analysis, presents key spectral data for its characterization, and explores its mechanism of action and metabolic fate. This document is intended to serve as a core technical resource for researchers, scientists, and professionals involved in drug development and analytical sciences.

Molecular Structure and Formula

Phenazopyridine is an azo dye characterized by a phenylazo group attached to a diaminopyridine ring. Its chemical formula is C₁₁H₁₁N₅, and its IUPAC name is 3-(phenyldiazenyl)pyridine-2,6-diamine[1][2]. The molecule consists of a pyridine ring substituted with two amino groups at positions 2 and 6, and a phenylazo group at position 3.

Molecular Structure:

Caption: 2D Chemical Structure of Phenazopyridine (C₁₁H₁₁N₅)

Physicochemical Properties

A summary of the key physicochemical properties of Phenazopyridine and its hydrochloride salt is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁N₅ | [1][2] |

| Molar Mass | 213.24 g/mol | [1][2] |

| Appearance | Brownish-yellow to brick-red microcrystals | [3][4] |

| Melting Point | 139 °C | PubChem |

| pKa | 5.05 | PubChem |

| LogP | 1.9 | [5] |

| Solubility | Slightly soluble in cold water and ethanol; soluble in boiling water, acetic acid, glycerol, and glycols. | [4] |

| Phenazopyridine HCl Molar Mass | 249.70 g/mol | [3][4] |

| Phenazopyridine HCl Melting Point | ~215-218 °C (for a specific crystalline form) | [6] |

Table 1: Physicochemical Properties of Phenazopyridine.

Crystallographic Data

| 2θ Angle (°) |

| 6.2 |

| 9.9 |

| 11.3 |

| 14.8 |

| 17.4 |

| 19.9 |

| 21.6 |

| 27.4 |

| 29.6 |

Table 2: Characteristic X-ray Powder Diffraction Peaks for a Crystalline Form of Phenazopyridine Hydrochloride[6][7].

Experimental Protocols

Synthesis of Phenazopyridine

The synthesis of Phenazopyridine is typically achieved through a diazotization reaction followed by an azo coupling reaction. The general scheme involves the diazotization of aniline, which is then coupled with 2,6-diaminopyridine[8][9][10][11][12].

References

- 1. Phenazopyridine | C11H11N5 | CID 4756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Pyridinediamine, 3-(phenylazo)- [webbook.nist.gov]

- 3. Phenazopyridine Hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102311383B - Phenazopyridine hydrochloride crystal compound and pharmaceutical composition tablet thereof - Google Patents [patents.google.com]

- 7. 1H, 13C and 15N NMR assignments of phenazopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iglobaljournal.com [iglobaljournal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Phenazopyridine as a Biomarker in Urinalysis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazopyridine is a urinary tract analgesic widely used for the symptomatic relief of pain, burning, urgency, and frequency associated with urinary tract infections (UTIs) and other urinary tract irritations.[1] Upon oral administration, phenazopyridine is rapidly absorbed and excreted in the urine, imparting a characteristic orange to red color.[2] This distinct color change serves as a clear indicator of the drug's presence, making phenazopyridine a useful, non-invasive biomarker for assessing patient compliance with treatment regimens in clinical trials and research studies. Furthermore, the analysis of its urinary concentration and metabolite profile can provide insights into individual variations in drug metabolism and excretion.

These application notes provide a comprehensive overview of the use of phenazopyridine as a biomarker in urinalysis studies, including its metabolic fate, its effects on routine urinalysis, and detailed protocols for its quantification in urine samples.

Metabolic Fate and Pharmacokinetics

Following oral administration, phenazopyridine is metabolized in the liver and other tissues. A significant portion of the drug is excreted unchanged in the urine.[2] The primary metabolic pathways include azo bond cleavage and hydroxylation.[3]

Major metabolites found in human urine include:

-

Aniline

-

Triaminopyridine

-

p-Aminophenol (PAP)

-

N-acetyl-p-aminophenol (NAPA), also known as acetaminophen[1][4]

-

5-hydroxyl-phenazopyridine[3]

Approximately 90% of a 600 mg oral dose of phenazopyridine is eliminated in the urine within 24 hours. The table below summarizes the urinary excretion of phenazopyridine and its major metabolites.[1]

| Compound | Percentage of Dose Excreted in Urine (24h) |

| Unchanged Phenazopyridine | 41% |

| p-Aminophenol (PAP) | 24% |

| N-acetyl-p-aminophenol (NAPA) | 18% |

| Aniline | 6.9% |

| Total | ~90% |

Interference with Routine Urinalysis

The most significant aspect of using phenazopyridine in subjects undergoing urinalysis is its interference with standard colorimetric dipstick tests. The intense orange-red color of the urine can mask or mimic color changes on the reagent pads, potentially leading to erroneous results.

Urinalysis Parameters Affected by Phenazopyridine:

| Parameter | Nature of Interference |

| Leukocyte Esterase | The orange-red pigment can obscure the color change, potentially leading to false-negative or false-positive results.[5] |

| Nitrite | The color reaction for nitrite detection may be masked by the drug's color.[5] |

| Glucose | May cause false-negative results with glucose oxidase-based tests.[5] |

| Ketones | The colorimetric reaction for ketone detection can be affected. |

| Protein | Color-based protein tests may yield false results. |

| Blood (Hematuria) | The reddish-orange color can mimic the presence of blood, leading to false-positive results.[5] |

| Bilirubin/Urobilinogen | Spectrometry-based and color reaction tests can be affected. |

Due to this significant interference, it is crucial to inform the clinical laboratory of the patient's phenazopyridine use. For diagnostic purposes, it is recommended to collect urine samples before initiating phenazopyridine treatment or after a sufficient washout period.[5] When evaluating for UTIs in patients taking phenazopyridine, microscopic examination of urine sediment is more reliable than dipstick testing alone.[5]

Experimental Protocols

Protocol 1: Quantification of Phenazopyridine in Human Urine by UPLC

This protocol is adapted from a validated Ultra Performance Liquid Chromatography (UPLC) method for the quantification of phenazopyridine.

1. Materials and Reagents:

-

Phenazopyridine hydrochloride reference standard

-

Ammonium acetate

-

Acetonitrile (HPLC grade)

-

Water (deionized or HPLC grade)

-

Urine collection containers

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.22 µm)

2. Instrumentation:

-

UPLC system with a PDA detector

-

BEH C18 column (1.7 µm, 2.1 mm × 50 mm)

-

Data acquisition and processing software

3. Preparation of Solutions:

-

Mobile Phase A: 20 mM ammonium acetate in water.

-

Mobile Phase B: 100% Acetonitrile.

-

Diluent: Acetonitrile and water (10:90 v/v).

-

Standard Stock Solution: Accurately weigh and dissolve phenazopyridine hydrochloride in the diluent to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range in urine samples.

4. Sample Preparation:

-

Collect urine samples in sterile containers.

-

For spiked samples, add known amounts of phenazopyridine standard solution to drug-free urine.

-

Dilute the urine samples with the diluent (e.g., 1:10 dilution).

-

Filter the diluted urine samples through a 0.22 µm syringe filter into UPLC vials.

5. UPLC Conditions:

-

Column: BEH C18 (1.7 µm, 2.1 mm × 50 mm)

-

Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B

-

Flow Rate: 0.40 mL/min

-

Injection Volume: 1.5 µL[6]

-

Detection Wavelength: 280 nm

-

Column Temperature: Ambient

-

Run Time: Approximately 9 minutes[6]

6. Data Analysis:

-

Generate a calibration curve by plotting the peak area of the phenazopyridine standards against their known concentrations.

-

Determine the concentration of phenazopyridine in the urine samples by interpolating their peak areas from the calibration curve.

-

Account for the dilution factor in the final concentration calculation.

Protocol 2: Quantification of Phenazopyridine in Human Urine by HPLC

This protocol is based on a validated High-Performance Liquid Chromatography (HPLC) method.[7]

1. Materials and Reagents:

-

Phenazopyridine hydrochloride reference standard

-

Sodium dihydrogen phosphate

-

Acetonitrile (HPLC grade)

-

Water (deionized or HPLC grade)

-

Urine collection containers

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

2. Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (150 x 4.6 mm i.d., 5 µm particle size)

-

Data acquisition and processing software

3. Preparation of Solutions:

-

Mobile Phase A: 5 mmol/L sodium dihydrogen phosphate, pH 3.

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution: Prepare a stock solution of phenazopyridine hydrochloride in the mobile phase.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range of 0.5-40 µg/mL.[7]

4. Sample Preparation:

-

Collect urine samples.

-

Add 0.5 mL of blank urine to a 10 mL volumetric flask.

-

Spike with appropriate volumes of the phenazopyridine stock solution.

-

Dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

5. HPLC Conditions:

-

Column: Reversed-phase C18 (150 x 4.6 mm i.d., 5 µm particle size)

-

Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B

-

Flow Rate: 1 mL/min

-

Injection Volume: 5 µL

-

UV Detection: 370 nm[7]

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Calculate the concentration of phenazopyridine in the urine samples from the calibration curve, taking into account any dilutions.

Visualizations

References

- 1. PlumX [plu.mx]

- 2. Phenazopyridine - Wikipedia [en.wikipedia.org]

- 3. Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. jchr.org [jchr.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing Phenazopyridine Efficacy in Rat Models of Urinary Tract Pain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for evaluating the efficacy of Phenazopyridine and other analgesic compounds in established rat models of urinary tract pain and inflammation. The included methodologies, data presentation formats, and visual diagrams are designed to facilitate reproducible and robust preclinical studies.

Introduction

Phenazopyridine is a urinary tract analgesic used for the symptomatic relief of pain, burning, urgency, and frequency associated with urinary tract infections and other irritative conditions of the lower urinary tract. Its mechanism of action is believed to involve a local anesthetic effect on the mucosa of the urinary tract. Preclinical evaluation of Phenazopyridine's efficacy relies on animal models that mimic the key symptoms of urinary tract inflammation and pain. This document outlines protocols for two commonly used rat models: the Cyclophosphamide (CYP)-induced cystitis model and the Protamine Sulfate (PS)/Lipopolysaccharide (LPS)-induced cystitis model.

Experimental Models of Urinary Tract Pain

Cyclophosphamide (CYP)-Induced Cystitis Model

This model is widely used to induce a sterile hemorrhagic cystitis characterized by bladder inflammation, edema, and visceral pain.[1][2] The toxic metabolite of CYP, acrolein, accumulates in the urine and causes severe bladder irritation.[2]

Protamine Sulfate (PS) / Lipopolysaccharide (LPS)-Induced Cystitis Model

This model mimics the inflammatory aspects of bacterial cystitis. Protamine sulfate compromises the bladder's protective glycosaminoglycan (GAG) layer, increasing urothelial permeability.[3] Subsequent administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, elicits a robust inflammatory response.[4]

Efficacy Endpoints

The efficacy of Phenazopyridine can be assessed using a combination of behavioral and physiological endpoints:

-

Visceral Pain Assessment (Mechanical Allodynia): The von Frey test is used to measure the withdrawal threshold to a mechanical stimulus applied to the lower abdomen, indicating changes in visceral sensitivity.[5]

-

Bladder Function Assessment (Cystometry): Cystometry is performed in conscious rats to evaluate urodynamic parameters such as bladder capacity, voiding frequency, and non-voiding contractions.

-

Histological Analysis: Bladder tissue is examined for signs of inflammation, edema, hemorrhage, and urothelial damage.

-

Biochemical Markers: Urine and bladder tissue can be analyzed for inflammatory mediators (e.g., cytokines, prostaglandins).[1]

Data Presentation

Quantitative data from these studies should be summarized in tables to allow for clear comparison of the efficacy of different treatments.

Table 1: Efficacy of Analgesics in the Cyclophosphamide-Induced Cystitis Rat Model

| Compound | Dose | Route of Administration | Pain Response (von Frey) | Bladder Wall Thickness | Inflammatory Cytokine Levels (e.g., IL-1β, IL-6) | Reference |

| Ibuprofen | 300 mg/kg | p.o. | Significant decrease in nociceptive score | Significant reduction | Significant decrease in IL-1β and IL-6 | [1][5] |

| Morphine | 3 mg/kg | s.c. | Significant reversal of hyperalgesia | Increased | Increased IL-6 and MCP-1 | [1][5] |

| Gabapentin | 100 mg/kg | p.o. | Significant decrease in visceral pain | No significant effect | Not reported | [2] |

| Tramadol | 10, 30 mg/kg | i.p. | Significant suppression of pain-related behaviors | Not reported | Not reported | [6][7] |

| Celecoxib | Not specified | Oral | Not specified | Not specified | Significant decrease in PGE2, EP1/EP2, TNF-α | [8] |

Table 2: Efficacy of Analgesics in the Protamine Sulfate/LPS-Induced Cystitis Rat Model

| Compound | Dose | Route of Administration | Leukocyte Infiltration | Mast Cell Infiltration | Interstitial Edema | Reference |

| Chondroitin Sulphate | 1 mL (0.2%) | Intravesical | Significant reduction | Significant reduction | Significant reduction | [9] |

| Colchicine | 1 mL (0.05 mg/mL) | Intravesical | Significant reduction | Significant reduction | Not resolved | [9] |

| Gabapentin | 30, 100 mg/kg | i.v. | Not reported | Not reported | Not reported | [10] |

Experimental Protocols

Protocol 1: Cyclophosphamide (CYP)-Induced Cystitis and Efficacy Testing

Materials:

-

Female Sprague-Dawley rats (200-250 g)

-

Cyclophosphamide (CYP)

-

Saline (0.9% NaCl)

-

Phenazopyridine or other test compounds

-

Vehicle for test compounds

-

Von Frey filaments

-

Cystometry equipment

Procedure:

-

Acclimation: Acclimate rats to the testing environment for at least 30 minutes before each behavioral assessment.

-

Induction of Cystitis: Induce cystitis with a single intraperitoneal (i.p.) injection of CYP at a dose of 150 mg/kg.[5] Control animals receive an equivalent volume of saline.

-

Drug Administration: Administer Phenazopyridine or other test compounds at the desired dose and route. For example, ibuprofen can be given orally at 300 mg/kg.[5]

-

Pain Assessment (Von Frey Test):

-

Place the rat in a clear plastic chamber with a wire mesh floor.

-

Apply von Frey filaments of increasing force (1 to 60 g) to the lower abdominal area.

-

Record the behavioral response using a scoring system (e.g., 0 = no reaction, 1 = retraction of the abdomen, 2 = change of position, 3 = licking and/or vocalization).[5]

-

Determine the nociceptive threshold (the lowest force that elicits a consistent withdrawal response).

-

Assessments are typically performed at baseline and at various time points (e.g., 1, 2, and 4 hours) after CYP and drug administration.[5]

-

-

Cystometry:

-

At the desired time point post-CYP injection, anesthetize the rats and implant a bladder catheter.

-

Allow the rats to recover and perform cystometry in conscious, freely moving animals.

-

Infuse saline into the bladder at a constant rate (e.g., 10 mL/hr).

-

Record intravesical pressure to determine bladder capacity, micturition pressure, and the frequency of non-voiding contractions.

-

-

Tissue Collection and Analysis: At the end of the experiment, euthanize the rats and collect the bladders for weight measurement and histological examination.

Protocol 2: Protamine Sulfate (PS)/Lipopolysaccharide (LPS)-Induced Cystitis and Efficacy Testing

Materials:

-

Female Wistar rats

-

Protamine Sulfate (PS)

-

Lipopolysaccharide (LPS) from E. coli

-

Saline (0.9% NaCl)

-

Phenazopyridine or other test compounds

-

Vehicle for test compounds

-

Urethral catheters

Procedure:

-

Anesthesia: Anesthetize the rats.

-

Catheterization and Instillation:

-

Drug Administration: Administer Phenazopyridine or the test compound at the desired dose and route. For intravesical administration, the compound is instilled into the bladder and allowed to dwell for a specific period (e.g., 1 hour).[9]

-

Efficacy Assessment:

-

Pain assessment and cystometry can be performed as described in Protocol 1 at relevant time points after induction and treatment.

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the rats and collect the bladders.

-

Perform histological analysis to evaluate leukocyte and mast cell infiltration, and interstitial edema.[9]

-

Visualizations

Signaling Pathway of Phenazopyridine in the Bladder

References

- 1. Relevance of the cyclophosphamide-induced cystitis model for pharmacological studies targeting inflammation and pain of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ics.org [ics.org]

- 4. Bladder Injury Model Induced in Rats by Exposure to Protamine Sulfate Followed by Bacterial Endotoxin [ouci.dntb.gov.ua]

- 5. ics.org [ics.org]

- 6. Effect of tramadol on pain-related behaviors and bladder overactivity in rodent cystitis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Specific inhibition of ICAM-1 effectively reduces bladder inflammation in a rat model of severe non-bacterial cystitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of intravesical application of chondroitin sulphate and colchicine in rat protamine/lipopolysaccharide induced cystitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gabapentin reduces painful bladder hypersensitivity in rats with lipopolysaccharide‐induced chronic cystitis - PMC [pmc.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) methods for Phenazopyridine detection

This document provides detailed application notes and protocols for the determination of Phenazopyridine using High-Performance Liquid Chromatography (HPLC). The following methods have been compiled from various validated sources to offer researchers, scientists, and drug development professionals a comprehensive guide for the accurate quantification of Phenazopyridine in different sample matrices, including pharmaceutical formulations and human plasma.

Method 1: Stability-Indicating Isocratic RP-HPLC Method for Phenazopyridine and Its Impurities

This method is designed as a stability-indicating assay for the simultaneous determination of Phenazopyridine (PAP) and its degradation products or impurities.

Quantitative Data Summary

| Parameter | Value |

| Linearity Range | Not explicitly stated, but method determines impurities down to 0.005% |

| Limit of Detection (LOD) | 0.02-0.1 µg/mL (for degradation products/impurities) |

| Limit of Quantification (LOQ) | 0.06-0.3 µg/mL (for degradation products/impurities)[1] |

| Analysis Time | < 8 minutes[1] |

Experimental Protocol

1. Instrumentation:

-

HPLC system with UV detection

2. Chromatographic Conditions:

-

Column: Reversed-phase C18 column

-

Mobile Phase: Acetonitrile and acetate buffer (pH 4) in a 1:1 (v/v) ratio.[1]

-

Flow Rate: 1 mL/min.[1]

-

Detection: UV detection at three wavelengths (specific wavelengths not detailed in the abstract, but selection should cover PAP and its impurities).

-

Injection Volume: Not specified, typically 10-20 µL.

-

Temperature: Ambient.

3. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of Phenazopyridine HCl in a suitable solvent (e.g., methanol or mobile phase) and dilute to the desired concentration range.

-

Sample Solution (Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of Phenazopyridine HCl.

-

Dissolve the powder in the mobile phase, sonicate for 15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm membrane filter before injection.

-

-

Forced Degradation Studies (Optional): To study stability, Phenazopyridine can be subjected to forced degradation under acidic/heat conditions.[1]

Workflow Diagram

Caption: Workflow for the analysis of Phenazopyridine in tablets.

Method 2: RP-HPLC Method for Selective Determination of Phenazopyridine in the Presence of its Metabolite

This method provides good resolution and separation of Phenazopyridine (PAP) from its most stable metabolite, 2,3,6-triaminopyridine (TAP).[2][3]

Quantitative Data Summary

| Parameter | Value |

| Linearity Range | 5-45 µg/mL[2][3] |

| Limit of Detection (LOD) | 0.773 µg/mL[2][3] |

| Limit of Quantification (LOQ) | 2.344 µg/mL[3] |

| Retention Time (PAP) | 4.82 ± 0.05 min[3] |

| Retention Time (TAP) | 1.84 ± 0.03 min[3] |

| Recovery | 99.93 - 100.98% (Intraday), 100.41 - 100.98% (Interday)[3] |

Experimental Protocol

1. Instrumentation:

-

HPLC system with UV detection.

2. Chromatographic Conditions:

-

Column: BDS Hypersil C18 column (250 x 4.6 mm, 5 µm particle size).[2][3]

-

Mobile Phase: Acetonitrile and water in a 75:25 (v/v) ratio.[2][3]

-

Injection Volume: Not specified, typically 10-20 µL.

-

Temperature: Ambient.

3. Standard and Sample Preparation:

-

Standard Solution: Prepare stock solutions of Phenazopyridine HCl and its metabolite (TAP) in the mobile phase. Create working standard solutions by diluting the stock solutions to fall within the linearity range.

-

Sample Solution (Pharmaceutical Formulation):

-

Prepare the sample in a similar manner to Method 1, using the mobile phase as the diluent.

-

Ensure the final concentration of Phenazopyridine is within the validated linearity range.

-

Filter the solution prior to injection.

-

Logical Relationship Diagram

Caption: Logical flow for the selective separation of PAP and TAP.

Method 3: HPLC Method for Determination of Phenazopyridine in Human Plasma

This method is tailored for the quantification of Phenazopyridine in a biological matrix, specifically human plasma, and employs an internal standard for improved accuracy.

Quantitative Data Summary

| Parameter | Value |

| Linearity Range | 0.05–10.0 μg/mL[4] |

| Limit of Detection (LOD) | 0.01 μg/mL[4] |

| Limit of Quantification (LOQ) | 0.05 μg/mL[4] |

Experimental Protocol

1. Instrumentation:

-

HPLC system with UV detection.

2. Chromatographic Conditions:

-

Column: Specific column not detailed in the abstract, but a C18 would be a suitable starting point.

-

Mobile Phase: Details not provided in the abstract. A typical mobile phase for plasma samples would be a gradient of an aqueous buffer and an organic modifier like acetonitrile or methanol.

-

Detection: UV detection at two different wavelengths for Phenazopyridine and the internal standard.[4]

-

Internal Standard: A suitable compound that is structurally similar to Phenazopyridine but chromatographically resolved.

3. Sample Preparation (Human Plasma):

-

Protein Precipitation:

-

To a known volume of plasma, add a precipitating agent (e.g., acetonitrile or methanol, often containing the internal standard) in a specific ratio (e.g., 1:3 plasma to precipitant).

-

Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully collect the supernatant.

-

The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase for concentration.

-

-

Filtration: Filter the final sample through a 0.22 or 0.45 µm syringe filter before injection.

Sample Preparation Workflow

Caption: Workflow for preparing human plasma samples for HPLC analysis.

References

Application Note: Utilizing Phenazopyridine as a Positive Control in Preclinical Urinary Analgesic Screening

Introduction

The development of novel analgesics for urinary tract disorders is a critical area of research. A key component of the preclinical screening process for these new chemical entities is the use of a reliable positive control to validate the experimental model and provide a benchmark for efficacy. Phenazopyridine, a well-established urinary tract analgesic, serves as an ideal positive control for this purpose.[1][2][3] Approved by the U.S. Food and Drug Administration (FDA), it is used to alleviate symptoms of dysuria, burning, urgency, and pain associated with lower urinary tract infections (UTIs).[1][4][5] Although its precise mechanism of action is not fully elucidated, phenazopyridine is understood to exert a direct topical analgesic effect on the mucosal lining of the urinary tract.[2][4][6] Evidence suggests it may inhibit nerve fibers in the bladder that respond to mechanical stimuli.[1][5]

This application note provides detailed protocols for using phenazopyridine as a positive control in a cyclophosphamide (CYP)-induced cystitis model in rodents, a common model for bladder pain.[7] It also includes standardized data presentation formats and diagrams to illustrate workflows and mechanisms.

Proposed Mechanism of Action

Phenazopyridine is rapidly absorbed and excreted into the urine, where it acts locally on the urinary tract mucosa.[2][6] Its analgesic effect is believed to stem from the inhibition of local nerve endings, reducing the perception of pain and discomfort.

Caption: Proposed mechanism of phenazopyridine's localized analgesic action.

Experimental Protocols

Cyclophosphamide (CYP)-Induced Cystitis Model in Rats

This model is widely used to induce bladder inflammation and visceral pain, mimicking symptoms of bladder pain syndrome or interstitial cystitis.[7]

Materials:

-

Male or female Wistar or Sprague-Dawley rats (200-250g)

-

Cyclophosphamide (CYP), freshly prepared in saline

-

Phenazopyridine hydrochloride

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Saline solution (0.9% NaCl)

-

Isoflurane or other suitable anesthetic

-

Von Frey filaments (calibrated set, e.g., 1g, 2g, 4g, 6g, 8g, 15g)

-

Observation chambers with a wire mesh floor

Protocol:

-

Animal Acclimation: House rats in a controlled environment (12:12 light-dark cycle, 22±2°C) with ad libitum access to food and water for at least 7 days prior to experimentation.

-

Baseline Nociceptive Testing:

-

Place individual rats in the observation chambers and allow them to acclimate for 30-60 minutes.

-

Using the von Frey filaments, apply perpendicular pressure to the lower abdominal region, just above the bladder.

-

Apply each filament 5-10 times with a few seconds interval between applications.

-

Record a positive response, defined as sharp abdominal withdrawal, immediate licking of the area, or jumping.

-

Calculate the baseline response frequency (%) for each filament force.

-

-

Induction of Cystitis:

-

Administer a single intraperitoneal (i.p.) injection of CYP (e.g., 150 mg/kg) to induce cystitis. Control animals receive a saline injection.

-

Pain symptoms typically develop and peak within 4 to 48 hours post-injection.[8]

-

-

Compound Administration:

-

At a predetermined time point post-CYP injection (e.g., 4 hours), administer the test compounds.

-

Positive Control Group: Administer Phenazopyridine (e.g., 10-50 mg/kg, per os - p.o.)

-

Vehicle Control Group: Administer the vehicle solution (p.o.)

-

Test Compound Group(s): Administer novel analgesic compounds (p.o. or other relevant route).

-

-

Post-Treatment Nociceptive Testing:

-

At peak activity time for the administered compounds (e.g., 60-90 minutes post-dose), repeat the von Frey filament test as described in step 2.

-

Record the post-treatment response frequency for each filament force.

-

-

Data Analysis:

-

Calculate the percentage response frequency for each animal at each filament force.

-

Compare the response frequencies between the vehicle control, positive control (Phenazopyridine), and test compound groups using appropriate statistical tests (e.g., Two-way ANOVA).

-

A significant reduction in response frequency in the Phenazopyridine group compared to the vehicle group validates the model's sensitivity to analgesics.

-

Experimental Workflow Diagram

Caption: Workflow for urinary analgesic screening using a CYP-induced cystitis model.

Data Presentation

Quantitative data should be summarized to clearly demonstrate the effect of the positive control against the vehicle and to provide a benchmark for test compounds.

Table 1: Representative Data for Phenazopyridine in CYP-Induced Cystitis Model

| Treatment Group (p.o.) | Dose (mg/kg) | Von Frey Filament (g) | Mean Withdrawal Response (%) ± SEM | P-value vs. Vehicle |